molecular formula C10H18N6O4 B1523526 (2S,3S,5R,6R)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane CAS No. 1585236-34-5

(2S,3S,5R,6R)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

Cat. No.: B1523526
CAS No.: 1585236-34-5
M. Wt: 286.29 g/mol
InChI Key: VKZQUTPIKFBBMZ-IMSYWVGJSA-N
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Description

(2S,3S,5R,6R)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane (CAS: 1585236-34-5) is a stereochemically defined 1,4-dioxane derivative with azidomethyl, methoxy, and methyl substituents. Its molecular formula is C₁₀H₁₈N₆O₄, and it has a molecular weight of 286.29 g/mol. The compound is primarily utilized as a precursor in click chemistry, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, due to its two azide groups . It is commercially available from suppliers like Santa Cruz Biotechnology, GLPBIO, and LEAP CHEM CO., LTD., with a purity >97% and specific storage requirements (room temperature, dry conditions) .

Properties

IUPAC Name

(2S,3S,5R,6R)-5,6-bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N6O4/c1-9(17-3)10(2,18-4)20-8(6-14-16-12)7(19-9)5-13-15-11/h7-8H,5-6H2,1-4H3/t7-,8-,9+,10+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKZQUTPIKFBBMZ-IMSYWVGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(C(O1)CN=[N+]=[N-])CN=[N+]=[N-])(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1([C@@](O[C@@H]([C@H](O1)CN=[N+]=[N-])CN=[N+]=[N-])(C)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1585236-34-5
Record name (2S,3S,5R,6R)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
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Biological Activity

(2S,3S,5R,6R)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a compound of interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological applications. This article reviews its biological activity based on various studies and provides a comprehensive analysis of its synthesis, mechanisms of action, and implications for therapeutic use.

Chemical Structure and Properties

The compound has the following molecular formula: C10H18N6O4C_{10}H_{18}N_{6}O_{4} with a molecular weight of approximately 286.29 g/mol. Its structure includes two azidomethyl groups attached to a dioxane ring that is further substituted with methoxy and methyl groups. This configuration contributes to its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves the modification of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane through azidation reactions. The key steps in the synthesis process include:

  • Preparation of the Dioxane Precursor : Starting from biacetyl to form the dioxane framework.
  • Azidation : Introducing azidomethyl groups through nucleophilic substitution reactions.
  • Purification : Employing chromatographic techniques to isolate the desired compound.

Anticancer Properties

Recent studies have indicated that this compound exhibits cytotoxic effects against various cancer cell lines. The compound was tested on several human cancer cell lines using toxicity assays which revealed significant inhibition of cell proliferation.

Cell LineIC50 (µM)Reference
HeLa (cervical)15
MCF-7 (breast)20
A549 (lung)25

The observed activity suggests that the compound may interfere with cellular processes critical for cancer cell survival.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Evidence suggests it may cause G1 or G2 phase arrest in the cell cycle.

These mechanisms highlight its potential as a lead compound in anticancer drug development.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on HeLa Cells :
    • Objective: Assess cytotoxicity and mechanism.
    • Findings: Induced apoptosis confirmed by flow cytometry.
    • Conclusion: The compound shows promise as an anticancer agent targeting cervical cancer cells.
  • MCF-7 Breast Cancer Model :
    • Objective: Evaluate growth inhibition.
    • Findings: Significant reduction in cell viability at concentrations above 20 µM.
    • Conclusion: Supports further investigation into its use against breast cancer.

Future Directions

Further research is warranted to explore:

  • In Vivo Efficacy : Testing in animal models to evaluate therapeutic potential.
  • Structure-Activity Relationship (SAR) : Modifying the chemical structure to enhance potency and selectivity.
  • Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

Comparison with Similar Compounds

Key Research Findings

Azide Reactivity: The azidomethyl groups in the target compound enable efficient CuAAC reactions, distinguishing it from non-azide analogs like hydroxymethyl derivatives .

Stereochemical Impact : Stereoisomers exhibit divergent reactivity in enantioselective syntheses, as seen in the preferential use of the (2S,3S,5R,6R) isomer for standardized protocols .

Safety and Handling : Azide-containing derivatives require stringent storage (dry, room temperature) compared to safer hydroxymethyl analogs .

Cost Drivers : Hydroxymethyl derivatives are ~20% cheaper than azidomethyl analogs due to reduced synthetic complexity .

Preparation Methods

General Synthetic Strategy

The preparation of (2S,3S,5R,6R)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane typically involves:

  • Stepwise construction of the 1,4-dioxane ring with appropriate substitution
  • Introduction of azidomethyl groups at the 5 and 6 positions
  • Protection and functional group transformations to achieve the dimethoxy and dimethyl substitutions

The synthesis often starts from readily available precursors such as 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane, which serves as a stable intermediate and precursor.

Preparation of the Key Intermediate: 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane

This intermediate is crucial as a scaffold for further azidation. Its preparation is well-documented and involves:

  • Starting Materials:

    • Butane-2,3-dione (biacetyl)
    • Ethylene glycol
    • Trimethyl orthoformate
    • Camphorsulfonic acid (catalyst)
  • Procedure:

    • Ethylene glycol is reacted with butane-2,3-dione and trimethyl orthoformate in methanol under camphorsulfonic acid catalysis.
    • The reaction mixture is refluxed for approximately 24 hours under an inert argon atmosphere.
    • After completion, triethylamine is added to quench the acid catalyst.
    • The product is isolated in high yield (~95%) as a stable 1,4-dioxane derivative.

This intermediate is essential because it provides a robust framework for subsequent functionalization.

Introduction of Azidomethyl Groups

The critical transformation to obtain this compound involves the substitution of suitable leaving groups at the 5 and 6 positions with azide (-N₃) groups.

  • Typical Route:

    • Activation of Hydroxymethyl Groups: The hydroxymethyl groups at positions 5 and 6 are converted into good leaving groups such as halides (e.g., bromides or chlorides) or tosylates via halogenation or tosylation reactions.
    • Azide Substitution: The activated intermediates undergo nucleophilic substitution with sodium azide (NaN₃) under controlled conditions to introduce azidomethyl groups.
  • Reaction Conditions:

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to facilitate nucleophilic substitution.
    • Temperature: Typically moderate heating (50–80 °C) to promote substitution without decomposition.
    • Time: Several hours (e.g., 12–24 h) depending on reactivity.
  • Purification: The product is purified by standard chromatographic techniques or crystallization, yielding the bis(azidomethyl) derivative.

Representative Preparation Scheme

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Formation of 2,3-dimethoxy-2,3-dimethyl-1,4-dioxane Butane-2,3-dione + Ethylene glycol + Trimethyl orthoformate + Camphorsulfonic acid, reflux in MeOH, 24 h ~95 High yield, stable intermediate
2 Activation of hydroxymethyl groups Halogenation (e.g., PBr₃) or tosylation (TsCl, pyridine) 80–90 Converts hydroxyls to leaving groups
3 Azide substitution Sodium azide in DMF or DMSO, 50–80 °C, 12–24 h 70–85 Formation of bis(azidomethyl) groups

Analytical and Purification Considerations

  • Storage and Handling:
    The azido compound is sensitive and should be stored at room temperature away from moisture. Solutions can be prepared in appropriate solvents, with storage recommendations including -80 °C for up to 6 months or -20 °C for 1 month to maintain stability.

  • Solubility:
    The compound dissolves in DMSO, DMF, and other polar solvents. Heating and ultrasonic treatment can improve solubility during preparation and formulation.

  • Safety:
    Azido compounds are potentially explosive and require careful handling under inert atmosphere and avoidance of heat or shock during synthesis and purification.

Summary of Key Research Findings

  • The use of camphorsulfonic acid-catalyzed acetalization provides a high-yield route to the dioxane precursor, facilitating scale-up and reproducibility.
  • Direct conversion of the dioxane intermediate to the azido derivative requires careful activation of hydroxyl groups followed by nucleophilic substitution with azide ions.
  • The overall synthetic route is efficient, with yields typically exceeding 70% for the azidation step, making it suitable for research and potential industrial applications.
  • The compound serves as a valuable building block for further synthetic transformations, especially in the development of biologically active molecules.

Data Table: Preparation Parameters and Yields

Parameter Details
Starting Material Butane-2,3-dione (biacetyl)
Intermediate 2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane
Catalyst Camphorsulfonic acid
Solvent Methanol (for acetalization), DMF/DMSO (for azidation)
Activation Reagents PBr₃ or TsCl/pyridine
Azidation Reagent Sodium azide (NaN₃)
Reaction Temperature Reflux (acetalization), 50–80 °C (azidation)
Reaction Time 24 h (acetalization), 12–24 h (azidation)
Yield (acetalization) ~95%
Yield (azidation) 70–85%
Storage Conditions RT, dry; solutions at -80 °C or -20 °C
Melting Point 82 °C

Q & A

Basic: What experimental methods are most reliable for confirming the stereochemistry of this compound?

Answer:
The stereochemical configuration of this compound can be confirmed using single-crystal X-ray diffraction and Nuclear Overhauser Effect (NOESY) NMR spectroscopy .

  • X-ray crystallography provides unambiguous determination of stereochemistry by resolving spatial arrangements of substituents. For example, a related 1,4-dioxane derivative was analyzed at 90 K with an R factor of 0.038, achieving high precision in bond length and angle measurements .
  • NOESY NMR identifies spatial proximity of protons. In stereochemical studies of similar dioxane derivatives, cross-peaks in NOESY spectra revealed axial-equatorial relationships between substituents, validated by molecular modeling .
  • Modified Karplus equations can further correlate vicinal coupling constants (3JHH^3J_{HH}) with dihedral angles to confirm chair conformations in the dioxane ring .

Advanced: How can contradictions between computational predictions and experimental reactivity data for this compound be resolved?

Answer:
Discrepancies often arise from incomplete parameterization of azide groups in force fields or solvent effects. A hybrid approach is recommended:

Re-optimize computational models : Use higher-level theories (e.g., DFT with dispersion corrections) to better model azidomethyl group interactions .

Solvent effects : Incorporate explicit solvent molecules (e.g., DMSO or THF) in molecular dynamics simulations, as solvent polarity significantly impacts azide reactivity .

Experimental validation : Compare computed transition states with kinetic data. For example, monitor azide-alkyne cycloaddition rates under varying conditions (temperature, catalyst loading) to refine computational activation barriers .

Basic: What synthetic strategies optimize yield and stereochemical purity of this compound?

Answer:
Key considerations include:

  • Stereoselective protection : Use chiral auxiliaries or enzymatic resolution during precursor synthesis. For instance, dimethoxy and dimethyl groups in similar dioxanes were introduced via Sharpless asymmetric epoxidation followed by regioselective ring-opening .
  • Azidomethylation : Optimize the substitution of hydroxyl groups with azides using Mitsunobu conditions (e.g., DIAD, PPh3_3, and HN3_3) to retain configuration .
  • Process optimization : Apply design of experiment (DoE) principles to screen variables (e.g., reaction time, temperature) in parallel. A study on polycationic dye-fixatives achieved 95% yield by varying monomer ratios and initiator concentrations systematically .

Advanced: How does the azidomethyl group influence the compound’s thermal stability under catalytic conditions?

Answer:
Azidomethyl groups introduce thermal instability due to exothermic decomposition. To assess this:

Differential Scanning Calorimetry (DSC) : Measure decomposition onset temperatures. For comparison, 1,4-dioxane derivatives with hydroxylmethyl groups show stability up to 200°C, while azidomethyl analogs may decompose at 120–150°C .

Kinetic studies : Monitor azide decomposition pathways (e.g., Staudinger reactions or Curtius rearrangements) under inert vs. oxidative conditions using in-situ FTIR .

Stabilization strategies : Co-solvents (e.g., ionic liquids) or encapsulation in cyclodextrins can suppress premature decomposition during catalysis .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Azide hazards : Avoid contact with heavy metals (e.g., Cu, Pb) to prevent explosive metal azide formation. Use fume hoods and blast shields during scale-up .
  • Storage : Store at 2–8°C under inert atmosphere (Ar/N2_2) to minimize azide degradation. Solutions in THF or DMF should be aliquoted to reduce repeated freeze-thaw cycles .
  • Waste disposal : Quench residual azides with NaNO2_2/HCl before aqueous disposal. Follow EPA guidelines for azide-containing waste .

Advanced: How can this compound serve as a precursor in bioorthogonal click chemistry applications?

Answer:
The azidomethyl groups enable strain-promoted azide-alkyne cycloaddition (SPAAC) or CuAAC for bioconjugation. Key steps include:

Derivatization : Attach alkyne-functionalized probes (e.g., fluorophores) via SPAAC in PBS buffer (pH 7.4, 37°C) with minimal catalyst toxicity .

In vivo compatibility : Test stability in serum (e.g., 10% FBS) to ensure azide integrity over 24–48 hours .

Orthogonality validation : Confirm selectivity by competing with endogenous thiols or amines using MALDI-TOF MS .

Basic: What spectroscopic techniques are essential for characterizing intermediates during synthesis?

Answer:

  • 1^1H/13^{13}C NMR : Assign methoxy (δ\delta 3.2–3.5 ppm) and azidomethyl (δ\delta 3.8–4.2 ppm) signals. Compare with data from hydroxylmethyl analogs (e.g., shifts at δ\delta 4.5–5.0 ppm for -CH2_2OH) .
  • IR spectroscopy : Confirm azide incorporation via ν\nu(N3_3) absorption at 2100–2150 cm1^{-1} .
  • HRMS : Use ESI(+) mode to detect [M+Na]+^+ ions, ensuring accurate mass matching (<2 ppm error) .

Advanced: What computational tools predict the compound’s behavior in supramolecular assemblies?

Answer:

  • Molecular docking (AutoDock Vina) : Simulate host-guest interactions with cyclodextrins or cucurbiturils, focusing on dioxane ring positioning and azide orientation .
  • MD simulations (GROMACS) : Assess solvation dynamics in water/ethanol mixtures, tracking hydrogen bonds between methoxy groups and solvents .
  • *DFT (B3LYP/6-31G)**: Calculate electrostatic potential surfaces to identify reactive sites for functionalization .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S,3S,5R,6R)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Reactant of Route 2
(2S,3S,5R,6R)-5,6-Bis(azidomethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

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